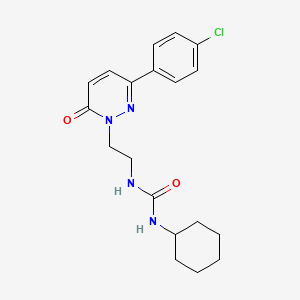![molecular formula C27H31N7O B2952536 N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide CAS No. 1021025-64-8](/img/structure/B2952536.png)
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Activity
A significant area of research for derivatives of pyrazolo[3,4-d]pyrimidin is their anticancer properties. Studies have synthesized and evaluated novel pyrazolopyrimidines derivatives, exploring their cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7. These compounds have demonstrated potential as anticancer and anti-5-lipoxygenase agents, providing a foundation for further exploration into their mechanism of action and potential therapeutic applications in oncology (Rahmouni et al., 2016).
Antimicrobial and Antiviral Properties
The benzamide-based derivatives, including the pyrazolo[3,4-d]pyrimidin moiety, have shown remarkable anti-influenza virus activity, specifically against the H5N1 subtype. This highlights their potential as antiviral agents, offering a new avenue for the development of treatments against avian influenza and possibly other viral infections (Hebishy et al., 2020).
Anti-inflammatory Properties
Another explored application of pyrazolo[3,4-d]pyrimidine derivatives is in the realm of anti-inflammatory drugs. Some derivatives have been identified to exhibit significant anti-inflammatory activity without the ulcerogenic side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests their potential as safer alternatives for the treatment of inflammatory conditions (Auzzi et al., 1983).
Enzyme Inhibition for Neuroinflammation Imaging
Derivatives of pyrazolo[3,4-d]pyrimidin have also been synthesized for potential use as PET imaging agents, targeting the IRAK4 enzyme in neuroinflammation. This application is particularly relevant for the diagnosis and monitoring of neurodegenerative diseases, offering a non-invasive method to study inflammatory processes in the brain (Wang et al., 2018).
Mécanisme D'action
Target of Action
The compound is structurally related to benzylpiperazine , a class of compounds known for their diverse biological activities.
Mode of Action
It’s likely that the compound interacts with its targets in a manner similar to other benzylpiperazine derivatives
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the structural similarity to benzylpiperazine , it’s possible that similar pathways could be affected.
Result of Action
Benzylpiperazine derivatives have been reported to have various biological activities , suggesting that this compound could have similar effects.
Propriétés
IUPAC Name |
N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O/c35-25(12-11-22-7-3-1-4-8-22)28-13-14-34-27-24(19-31-34)26(29-21-30-27)33-17-15-32(16-18-33)20-23-9-5-2-6-10-23/h1-10,19,21H,11-18,20H2,(H,28,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCQVJCSKIBJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide](/img/structure/B2952455.png)
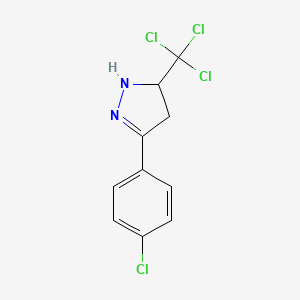
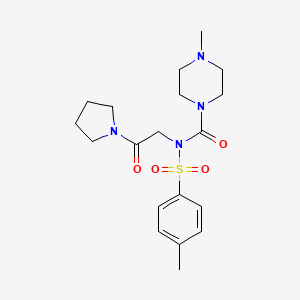

![1-(4-Fluorophenyl)-4-(1-{2-hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidaz ol-2-yl)pyrrolidin-2-one](/img/structure/B2952461.png)
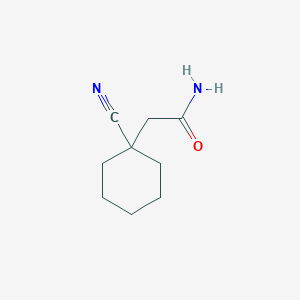
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2952463.png)
![(E)-N-[(2S)-1-Oxo-1-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]propan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2952466.png)
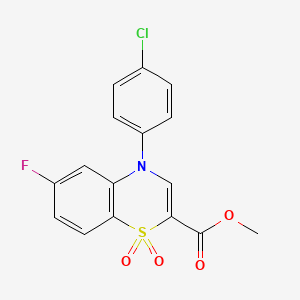
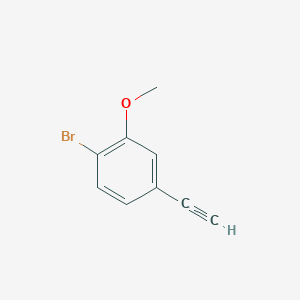
![3-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2952471.png)


